Docosadienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

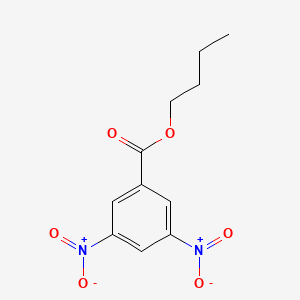

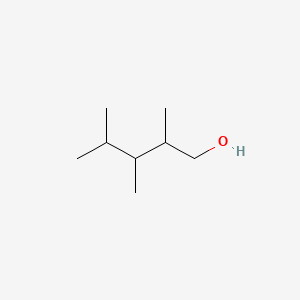

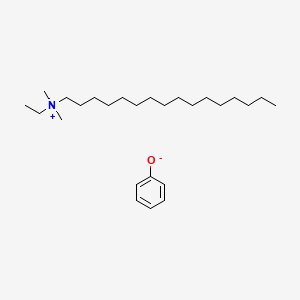

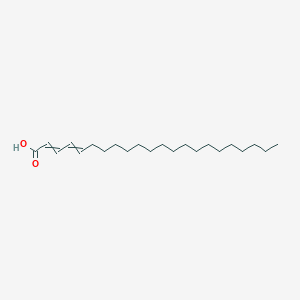

Docosadienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds in its long carbon chain. This compound is part of the omega-6 fatty acid family and is known for its potential health benefits and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Docosadienoic acid can be synthesized through several methods. One common approach involves the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedoic acid, followed by reduction with a palladium catalyst . Another method includes the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The oxidative coupling and reduction method is favored for its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Docosadienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of peroxides or other oxygenated derivatives.

Reduction: Reduction reactions typically involve the addition of hydrogen, leading to the saturation of the double bonds.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.

Major Products Formed

Oxidation: Peroxides and hydroxylated derivatives.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Wissenschaftliche Forschungsanwendungen

Docosadienoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various complex molecules.

Biology: It plays a role in cell membrane structure and function.

Medicine: Research has shown potential anti-inflammatory and anti-cancer properties.

Industry: It is used in the production of bio-based lubricants and surfactants.

Wirkmechanismus

The mechanism of action of docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate signaling pathways by acting as a ligand for specific receptors. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linoleic acid: Another omega-6 fatty acid with two double bonds but a shorter carbon chain (C18).

Arachidonic acid: An omega-6 fatty acid with four double bonds (C20).

Docosahexaenoic acid: An omega-3 fatty acid with six double bonds (C22).

Uniqueness

Docosadienoic acid is unique due to its specific double bond positions and its role in modulating specific biological pathways. Unlike linoleic acid, it has a longer carbon chain, which can influence its incorporation into cell membranes and its biological activity. Compared to arachidonic acid, it has fewer double bonds, which can affect its reactivity and function in biological systems.

Eigenschaften

CAS-Nummer |

26764-24-9 |

|---|---|

Molekularformel |

C22H40O2 |

Molekulargewicht |

336.6 g/mol |

IUPAC-Name |

docosa-2,4-dienoic acid |

InChI |

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h18-21H,2-17H2,1H3,(H,23,24) |

InChI-Schlüssel |

CVCXSNONTRFSEH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC=CC=CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)